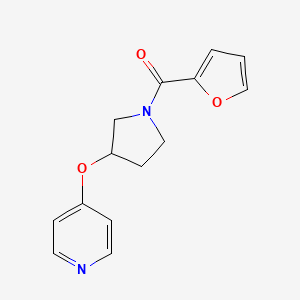

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a pyridin-4-yloxy group at the 3-position and a furan-2-yl moiety attached via a ketone bridge. This structure combines aromatic (furan, pyridine) and alicyclic (pyrrolidine) components, enabling diverse interactions in biological systems.

Properties

IUPAC Name |

furan-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(13-2-1-9-18-13)16-8-5-12(10-16)19-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAPNMGINQHJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, and water are commonly used depending on the reaction.

Major Products

The major products formed from these reactions include various substituted furans, pyridines, and pyrrolidines, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has shown promise in drug development due to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes linked to disease pathways, making it a candidate for therapeutic agents in conditions such as cancer and neurodegenerative diseases.

Preliminary research highlights its biological activity, including:

- Receptor Binding : The compound interacts with G-protein coupled receptors, which are pivotal in cellular signaling pathways.

Material Science

The unique structural features of this compound allow it to be utilized in developing new materials with specific properties:

- Polymer Chemistry : It serves as a building block for synthesizing polymers with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research featured in Neuroscience Letters demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound include signal transduction pathways and metabolic pathways, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives with Furan and Pyridine Moieties

Compounds such as T1 (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone and T2 (5-(furan-2-yl)-4,5-dihydro-3-(4-hydroxyphenyl)pyrazol-1-yl)(pyridin-4-yl)methanone exhibit anti-epileptic activity. Key differences:

- T1/T2 vs. Target Compound : The pyrazoline ring in T1/T2 introduces a five-membered dihydropyrazole system, whereas the target compound employs a saturated pyrrolidine ring. This difference impacts metabolic stability and bioavailability due to reduced ring strain in pyrrolidine .

- Activity : T2’s 4-hydroxyphenyl group enhances anti-epileptic potency compared to T1’s 4-chlorophenyl, suggesting that electron-donating substituents improve efficacy. The target compound’s pyridin-4-yloxy group may mimic this effect through hydrogen-bond acceptor properties .

Pyridinoyl-Substituted Pyrrolidine Derivatives

- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3): This analog replaces the furan-2-yl group with a phenyl ring and introduces a methyl group on pyridine.

- (3-(Furan-2-yl)-1H-pyrazol-1-yl)(pyrrolidin-1-yl)methanone: The pyrazole ring replaces the pyrrolidine’s oxygen-linked pyridine, reducing conformational rigidity. This compound’s synthesis via DBU/THF highlights reactivity differences compared to the target compound’s likely Pd-catalyzed coupling for pyridin-4-yloxy attachment .

Piperazine-Based Analogs

- However, the aminophenyl group introduces basicity, which may affect solubility and off-target interactions .

Pharmacological and Physicochemical Data

Key Research Findings

- Anti-Inflammatory Potential: Pyridinoyl-substituted pyrrolidines (e.g., ) show enhanced activity due to hydrogen bonding with COX-2’s Arg120 residue. The target compound’s pyridin-4-yloxy group may similarly engage but with reduced steric bulk .

- Metabolic Stability : Pyrrolidine rings (target compound) are less prone to oxidative metabolism compared to dihydropyrazoles (T1/T2), suggesting improved pharmacokinetics .

Biological Activity

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, often referred to as a pyrrolidine derivative, features a furan ring linked to a pyridine moiety through an ether bond. The compound's molecular formula is , and its structure can be represented as follows:

This unique structural arrangement contributes to its biological activity, allowing it to interact with various molecular targets.

Anticancer Properties

Research indicates that furan derivatives exhibit anticancer properties. A study demonstrated that similar compounds could inhibit the formation of DNA adducts induced by carcinogens, thereby reducing genotoxicity in MCF-7 breast cancer cells. Specifically, the compound was shown to inhibit cytochrome P450 enzymes involved in the activation of carcinogens, suggesting a protective mechanism against oxidative stress and neoplastic transformation .

Antimicrobial Activity

Furan derivatives have also been evaluated for their antimicrobial properties. For instance, studies have shown that related compounds exhibit significant antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been highlighted in several studies. Compounds similar to this compound have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), in vitro. This suggests that these compounds could be developed as therapeutic agents for inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The furan ring facilitates π–π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. Additionally, the pyridine moiety can act as a ligand for metal ions, which may be crucial in enzyme inhibition mechanisms.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.